molecular formula C18H18FNO4 B2707368 2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324298-52-3

2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2707368
CAS No.: 1324298-52-3
M. Wt: 331.343
InChI Key: PWMRONLIIOHYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound featuring a fluorinated phenyl group linked via an amide-oxoethyl moiety to a 4-ethoxyphenyl acetate ester.

Properties

IUPAC Name

[2-(3-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-2-23-16-8-6-13(7-9-16)10-18(22)24-12-17(21)20-15-5-3-4-14(19)11-15/h3-9,11H,2,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMRONLIIOHYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves the esterification of 2-[(3-fluorophenyl)amino]-2-oxoacetic acid with 4-ethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may act as an inhibitor of enzymes involved in inflammatory processes or as a modulator of signaling pathways in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate C₁₈H₁₇FNO₄ ~346.34 3-Fluorophenyl, 4-ethoxyphenyl acetate High lipophilicity (predicted)
2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate C₂₆H₂₆N₂O₆ 462.50 4-Ethoxycarbamoylphenyl, 4-methoxyphenyl Extended conjugation; higher molecular weight
Ethyl (3-fluoro-4-methylphenyl)aminoacetate C₁₁H₁₂FNO₃ 225.22 3-Fluoro-4-methylphenyl Methyl group enhances steric hindrance
Ethyl (4-ethoxyphenyl)aminoacetate C₁₂H₁₅NO₄ 237.25 4-Ethoxyphenyl Simpler structure; lower complexity

Key Observations :

  • Substituent Position and Size: The 3-fluorophenyl group in the target compound contrasts with the 4-ethoxycarbamoylphenyl group in ’s analogue, which introduces a bulkier, more polar moiety. The 4-ethoxy group in the acetate moiety (target) vs.
  • Fluorine vs. Methoxy Effects : Fluorine’s electronegativity may enhance binding to biological targets (e.g., enzymes) compared to methoxy groups, as seen in kinase inhibitors like AZD1152 ().

Key Observations :

  • The target compound’s synthesis likely involves amide coupling between 3-fluoroaniline and an oxoacetate intermediate, followed by esterification with 4-ethoxyphenyl acetic acid. This mirrors methods in but differs from the carbamoyl-linked analogue in .
  • Oxadiazole-containing analogs () employ heterocyclic moieties for enhanced bioactivity, a feature absent in the target compound.

Table 3: Comparative Bioactivity and Properties

Compound LogP (Predicted) Solubility (Predicted) Reported Bioactivity Reference
This compound ~3.2 Low in water Potential kinase inhibition (inferred)
2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl naphthofuryl acetates 2.8–4.1 Moderate in DMSO Antibacterial (S. aureus MIC: 4–16 µg/mL)
Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate 2.5 High in ethanol Crystallographic stability

Key Observations :

  • The target compound’s 4-ethoxyphenyl group may confer higher LogP compared to methoxy analogs, aligning with trends in .

Biological Activity

2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate, commonly referred to as FEAA, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorinated phenyl group and an ethoxyphenyl acetate moiety, contributes to its biological activity and applications in various fields, including pharmacology and materials science. This article delves into the biological activity of FEAA, exploring its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C15H16FNO4
  • Molecular Weight : 293.29 g/mol
  • Structural Features :
    • Fluorophenyl Group : Enhances lipophilicity and metabolic stability.
    • Ethoxyphenyl Acetate Moiety : Influences solubility and reactivity.

The biological activity of FEAA is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom in the phenyl group significantly enhances its binding affinity to various enzymes and receptors. This interaction can lead to:

  • Inhibition of Enzymes : Particularly those involved in inflammatory processes.
  • Modulation of Signaling Pathways : This is especially relevant in cancer biology, where FEAA may influence pathways critical for tumor growth and survival.

Anticancer Properties

FEAA has been studied for its potential anticancer effects. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
FEAAHeLa12.5
FEAAMCF-715.3
FEAAA54910.8

These results suggest that FEAA may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms.

Anti-inflammatory Activity

In vitro studies have shown that FEAA can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The compound's ability to modulate these inflammatory responses positions it as a candidate for treating inflammatory diseases.

Comparative Studies

FEAA's biological activity can be compared with other structurally similar compounds. The following table summarizes key differences in their activities:

Compound NameStructural FeaturesAnticancer Activity (IC50 µM)Anti-inflammatory Activity
FEAAFluorophenyl + Ethoxyphenyl12.5Moderate
2-(4-Methoxyphenyl)-N-(3-fluorophenyl)acetamideMethoxy instead of ethoxy18.0Low
N-(3-Fluorobenzyl)-2-amino-2-oxoethyl acetateBenzyl group instead of phenyl20.5Moderate

These comparisons highlight the unique efficacy of FEAA in both anticancer and anti-inflammatory contexts.

Case Studies

  • Study on Anticancer Effects : In a study conducted on human breast cancer cells, FEAA exhibited a dose-dependent inhibition of cell viability, leading to significant apoptosis at higher concentrations. The mechanism was linked to the activation of caspase pathways.
  • Anti-inflammatory Research : Another study investigated the effects of FEAA on LPS-induced inflammation in murine macrophages. Results demonstrated a marked decrease in cytokine levels, suggesting that FEAA could be developed into a therapeutic agent for inflammatory diseases.

Q & A

Basic Research Question

  • X-ray Crystallography : Single-crystal analysis provides definitive bond lengths, angles, and conformational data. For example, the dihedral angle between the fluorophenyl and ethoxyphenyl groups can confirm steric interactions .
  • Spectroscopy :
    • NMR : 19F^{19}\text{F}-NMR identifies fluorine environment shifts; 1H^{1}\text{H}-NMR resolves ethoxy group protons (~1.3 ppm for CH₃, 4.0 ppm for OCH₂).
    • IR : Stretching frequencies for amide C=O (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and control for solvent effects (DMSO ≤0.1% v/v).
  • Purity Validation : HPLC-MS (>95% purity) and elemental analysis to rule out synthetic byproducts (e.g., unreacted 3-fluoroaniline).
  • Dose-Response Curves : Triplicate experiments with statistical validation (p < 0.05) to ensure reproducibility .

What mechanistic hypotheses explain this compound’s potential interaction with antimicrobial targets?

Advanced Research Question
Derivatives of phenylacetate esters often target bacterial enzymes (e.g., enoyl-ACP reductase in fatty acid synthesis). Proposed mechanisms:

  • Competitive Inhibition : The fluorophenyl group mimics natural substrates, blocking active sites.
  • Membrane Disruption : Hydrophobic ethoxyphenyl groups may integrate into lipid bilayers, destabilizing microbial membranes.
    Validation : Molecular docking (AutoDock Vina) and MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains .

How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?

Advanced Research Question
Follow OECD guidelines for environmental chemistry:

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS.
  • Bioaccumulation : Use model organisms (e.g., Daphnia magna) to measure BCF (bioconcentration factor).
  • Soil Adsorption : Batch experiments with varying soil pH (4–9) to assess K₀c (organic carbon partition coefficient) .

What experimental designs are optimal for evaluating structure-activity relationships (SAR) in derivatives?

Advanced Research Question
A split-plot factorial design is recommended:

  • Variables : Substituent position (e.g., 2- vs. 4-ethoxy), halogen type (F, Cl, Br).
  • Response Metrics : Bioactivity (IC₅₀), logP (lipophilicity), and thermal stability (DSC/TGA).
  • Statistical Analysis : ANOVA with post-hoc Tukey tests to identify significant substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.